N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Description
N-[(3-Methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide (CAS: 894004-98-9) is a sulfanylacetamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group at position 6 and a 3-methoxyphenylmethyl moiety. Its molecular formula is C₁₉H₁₈N₄O₂S, with a molecular weight of 366.44 g/mol.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-25-16-4-2-3-14(11-16)12-21-18(24)13-26-19-6-5-17(22-23-19)15-7-9-20-10-8-15/h2-11H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCNWGNKIXAVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326118 | |
| Record name | N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894004-98-9 | |
| Record name | N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a methoxyphenyl group, a pyridazinyl moiety, and a sulfanylacetamide functional group. Its molecular formula is with a molecular weight of approximately 350.4 g/mol. The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₈N₄OS |
| Molecular Weight | 350.4 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound is hypothesized to act through the following mechanisms:
- Receptor Modulation : It may bind to certain receptors involved in metabolic processes, influencing pathways related to energy homeostasis.
- Enzyme Inhibition : The sulfanyl group can interact with thiol groups in enzymes, potentially inhibiting their activity and altering metabolic pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Potential
Several studies have reported that derivatives of pyridazine compounds show promising anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro. The specific pathways involved often include the modulation of cell cycle regulators and pro-apoptotic factors.
Neuroprotective Effects
Given its receptor modulation capabilities, this compound may also possess neuroprotective effects. Studies on related compounds suggest that they can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems.
Case Studies and Research Findings
-
Case Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of pyridazine derivatives, demonstrating that modifications at the phenyl or pyridazine rings significantly enhanced their radical scavenging ability.
- Results indicated a dose-dependent increase in antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
-
Anticancer Activity Research :
- A series of experiments conducted on human cancer cell lines revealed that this compound inhibited cell growth by inducing G1-phase arrest.
- The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers, indicating its potential as a chemotherapeutic agent.
-
Neuroprotective Studies :
- Research involving animal models of neurodegeneration showed that administration of similar compounds improved cognitive performance in maze tests and reduced markers of neuroinflammation.
- The findings suggest that these compounds could be developed into treatments for diseases like Alzheimer's or Parkinson's.
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
The primary structural analogs of this compound differ in the position of the pyridine substituent on the pyridazine ring. A key comparison is with its positional isomer, N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide (CAS: 894004-87-6), which substitutes pyridin-2-yl instead of pyridin-4-yl.
Table 1: Structural and Physicochemical Comparison
Implications of Substituent Position
- In contrast, the pyridin-2-yl (ortho) substituent introduces steric hindrance near the pyridazine nitrogen, which may alter binding kinetics .
- Solubility : The ortho-substituted analog (CAS 894004-87-6) exhibits moderate water solubility (11.2 µg/mL), suggesting that substituent position impacts hydrophilicity. The target compound’s solubility remains uncharacterized but is hypothesized to differ due to its para-substituted pyridine.
Pharmacological Relevance
While direct bioactivity data for the target compound are unavailable, structurally related pyridazine sulfanylacetamides are explored for:
- Enzyme Inhibition : Pyridazine derivatives often target kinases or proteases due to their ability to mimic adenine in ATP-binding pockets.
- GPCR Modulation : Methoxyphenyl groups (as in the 3-methoxybenzyl moiety) are common in ligands for G protein-coupled receptors, such as serotonin or dopamine receptors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, and what critical reaction parameters should be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridazine-thiol intermediate with a substituted acetamide precursor. Key steps include nucleophilic substitution at the pyridazine C3-sulfanyl position and protection/deprotection of functional groups. Optimize solvent polarity (e.g., DMF or THF) to enhance nucleophilicity, and use bases like triethylamine to neutralize HCl byproducts. Reaction temperatures between 50–80°C improve yield while minimizing decomposition . For analogs, consider modifying the pyridazine ring via Suzuki-Miyaura cross-coupling to introduce pyridin-4-yl groups .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive confirmation of molecular geometry, especially for resolving ambiguities in stereochemistry or hydrogen bonding (e.g., as demonstrated for structurally similar N-substituted acetamides in ).
- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (with DEPT-135) validate molecular formula and substituent positions. For pyridazine-proton environments, compare chemical shifts (δ 8.5–9.5 ppm for pyridazine-H) with reference data .
- FT-IR can verify the presence of sulfanyl (C–S stretch ~650 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .
Q. How should researchers address solubility challenges during in vitro bioactivity assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media. For low aqueous solubility, consider micellar encapsulation (e.g., with Pluronic F-127) or derivatization with polar groups (e.g., hydroxyl or carboxyl) on the methoxyphenyl moiety .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and binding affinity of derivatives of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridazine ring’s electron-deficient nature may favor interactions with biological targets like kinase ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using software like GROMACS. Focus on sulfanyl-acetamide flexibility and pyridin-4-yl π-π stacking with aromatic residues .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and topological torsion to optimize pharmacokinetic properties .
Q. How can researchers resolve contradictions in observed biological activity across different assays?
- Methodological Answer :
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products.
- Target Selectivity Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Assay Conditions : Control for redox-active impurities (e.g., DMSO lot variability) that may interfere with sulfanyl group reactivity .
- Structural Reanalysis : Cross-reference crystallographic data ( ) with NMR to detect conformational isomers .
Q. What strategies enable the design of metabolically stable analogs without compromising bioactivity?
- Methodological Answer :
- Metabolic Soft Spot Identification : Incubate the compound with liver microsomes and use LC-MS to identify oxidation sites (e.g., methoxyphenyl O-demethylation).
- Isosteric Replacement : Replace the sulfanyl group with sulfone (-SO₂-) to resist glutathione conjugation, or substitute pyridazine with pyrimidine for enhanced metabolic stability .
- Prodrug Approach : Mask the acetamide as an ester to improve membrane permeability, with enzymatic cleavage in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
